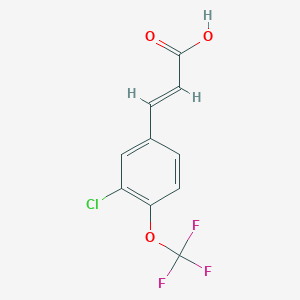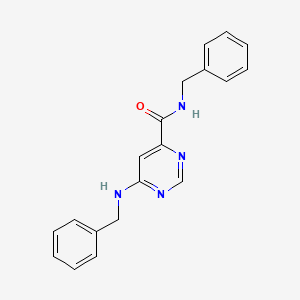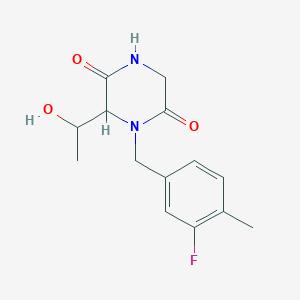
3-Chloro-4-(trifluoromethoxy)cinnamic acid
Übersicht
Beschreibung
3-Chloro-4-(trifluoromethoxy)cinnamic acid is a chemical compound with the CAS Number: 773129-45-6 . It has a molecular weight of 266.6 . The IUPAC name for this compound is (2E)-3-[3-chloro-4-(trifluoromethoxy)phenyl]-2-propenoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H6ClF3O3/c11-7-5-6(2-4-9(15)16)1-3-8(7)17-10(12,13)14/h1-5H,(H,15,16)/b4-2+ . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored at ambient temperature .Wissenschaftliche Forschungsanwendungen
Deoxofluorination and Synthesis of Trifluoromethyl-substituted Compounds
The deoxofluorination of cinnamic and (hetero)aromatic carboxylic acids with sulfur tetrafluoride results in the synthesis of diverse trifluoromethyl-substituted aromatic and heteroaromatic compounds. These compounds serve as starting materials in creating novel fluorinated amino acids, anilines, and aliphatic amines, which are crucial building blocks in medicinal chemistry and agrochemistry (Trofymchuk et al., 2020).
Solubility Enhancement in Supercritical CO2
Trans-cinnamic acid's solubility can be significantly enhanced by using ethanol as a cosolvent in supercritical CO2. This property is valuable for its applications in food, cosmetics, and pharmaceuticals, considering its antimicrobial, antifungal, and antioxidant properties. The study provides important data on the thermophysical properties and solubility of trans-cinnamic acid, contributing to its processing and formulation in various industries (Cháfer et al., 2009).
Antioxidant Activity of Cinnamic Acid Derivatives
Cinnamic acid and its derivatives demonstrate a broad spectrum of pharmacological actions, including significant antioxidant activity. These compounds are primarily utilized in the flavoring and perfumery industries. Research into the antioxidant activities of cinnamic acid and its derivatives, such as ethyl cinnamate and cinnamyl alcohol, reveals the potential for enhancing antioxidant properties through chemical modifications, such as esterification (Oladimeji et al., 2019).
Cinnamic Acid Derivatives as Anticancer Agents
The chemical structure of cinnamic acid allows for a variety of modifications, making it a focal point in medicinal research, particularly as an anticancer agent. Despite its long history in medicine, the anticancer potential of cinnamic acid derivatives has been underexplored. Recent attention towards these compounds highlights their role in developing new antitumor agents, underscoring the need for further exploration in this field (De, Baltas, & Bedos-Belval, 2011).
Structural Diversity in Solid Solutions
The study of solid solutions containing 3-chloro-trans-cinnamic acid and 3-bromo-trans-cinnamic acid reveals significant structural diversity. This research is crucial for understanding the properties of cinnamic acid derivatives in solid-state forms, offering insights into their potential applications in materials science and pharmaceutical formulations (Khoj et al., 2017).
Safety and Hazards
The safety data sheet indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound . In case of contact with skin or eyes, it is recommended to wash with plenty of water . If irritation persists, medical attention should be sought .
Wirkmechanismus
Target of Action
The primary targets of 3-Chloro-4-(trifluoromethoxy)cinnamic acid are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of This compound . These factors could include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells or tissues.
Biochemische Analyse
Biochemical Properties
3-Chloro-4-(trifluoromethoxy)cinnamic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as phenylalanine ammonia-lyase (PAL), which is involved in the biosynthesis of cinnamic acid derivatives . The interaction between this compound and PAL can influence the enzyme’s activity, leading to alterations in the production of related metabolites. Additionally, this compound may interact with other proteins and biomolecules, affecting their function and stability.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, this compound may inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions, but its degradation can occur under specific conditions, such as exposure to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can undergo biotransformation through enzymatic reactions, leading to the formation of metabolites that may have distinct biological activities. The metabolic pathways of this compound can influence metabolic flux and alter the levels of specific metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its biological activity and effectiveness in modulating cellular processes .
Subcellular Localization
The subcellular localization of this compound is a critical factor that determines its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can affect its interactions with biomolecules and its ability to modulate cellular processes .
Eigenschaften
IUPAC Name |
(E)-3-[3-chloro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O3/c11-7-5-6(2-4-9(15)16)1-3-8(7)17-10(12,13)14/h1-5H,(H,15,16)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXWBICVJJGFSL-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(4-Methoxybenzyl)-8a-methyloctahydropyrrolo[1,2-a]pyrazin-3-yl]methanol](/img/structure/B1468185.png)
![Ethyl 2-[2-(2-phenylacetyl)hydrazino]nicotinate](/img/structure/B1468186.png)
![benzyl 2-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1468187.png)
![Benzyl 2-isopropyl-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B1468189.png)



![tert-Butyl 3-[5-(hydroxyamino)-2-pyridinyl]-1-azetidinecarboxylate](/img/structure/B1468193.png)

![3-[3-Amino-1-(3-fluorophenyl)-1H-indazol-4-yl]-1,3-oxazolidin-2-one](/img/structure/B1468198.png)
![tert-Butyl 3-(2H-pyrazolo[4,3-b]pyridin-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1468199.png)

![tert-Butyl 2-[2-(ethylamino)-4-pyrimidinyl]-1-pyrrolidinecarboxylate](/img/structure/B1468204.png)
